2-methyl-1-(phenylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
1-BENZOYL-2-METHYL-N-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is particularly interesting due to its unique structure, which combines an indole core with a benzoyl group, a methyl group, and an oxolan-2-ylmethyl group.
Preparation Methods
The synthesis of 1-BENZOYL-2-METHYL-N-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine, benzoyl chloride, and various catalysts . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-BENZOYL-2-METHYL-N-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines.
Scientific Research Applications
1-BENZOYL-2-METHYL-N-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZOYL-2-METHYL-N-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-BENZOYL-2-METHYL-N-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid involved in protein synthesis.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of 1-BENZOYL-2-METHYL-N-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-benzoyl-2-methyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C21H24N2O4S/c1-15-12-17-13-19(28(25,26)22-14-18-8-5-11-27-18)9-10-20(17)23(15)21(24)16-6-3-2-4-7-16/h2-4,6-7,9-10,13,15,18,22H,5,8,11-12,14H2,1H3 |
InChI Key |
JNFJXYIXSLHBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)NCC4CCCO4 |
Origin of Product |
United States |
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